2,5,8-Trimethyl-2-(4,8,12-trimethyltrideca-3,7,11-trien-1-yl)-3,4-dihydro-2H-1-benzopyran-6-ol
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Overview
Description
Beta-Tocotrienol: is a member of the vitamin E family, which includes eight isomers: alpha-, beta-, gamma-, and delta-tocopherols and alpha-, beta-, gamma-, and delta-tocotrienols . Unlike tocopherols, tocotrienols have an unsaturated isoprenoid side chain with three double bonds, which gives them unique properties . Beta-Tocotrienol is found in various vegetable oils, wheat germ, barley, and certain types of nuts and grains .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of beta-tocotrienol involves the condensation of homogentisic acid with isoprenoid units. The reaction typically requires acidic conditions and a catalyst to facilitate the formation of the chromanol ring .
Industrial Production Methods: : Industrially, beta-tocotrienol is extracted from natural sources such as palm oil and rice bran oil. The extraction process involves solvent extraction followed by purification using high-performance liquid chromatography (HPLC) . The use of organic solvents like hexane and 1,4-dioxane is common in the extraction process .
Chemical Reactions Analysis
Types of Reactions: : Beta-tocotrienol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products: : The major products formed from these reactions include oxidized derivatives, reduced forms, and halogenated compounds .
Scientific Research Applications
Chemistry: : Beta-tocotrienol is studied for its antioxidant properties, which are superior to those of tocopherols . It is used in research related to lipid peroxidation and free radical scavenging .
Biology: : In biological studies, beta-tocotrienol is investigated for its role in cellular signaling and gene expression . It has shown potential in modulating various biological pathways .
Medicine: : Beta-tocotrienol has been found to possess anti-cancer, anti-inflammatory, and neuroprotective properties . It is being researched for its potential in treating cardiovascular diseases, cancer, and neurodegenerative disorders .
Industry: : In the industrial sector, beta-tocotrienol is used as a natural preservative due to its antioxidant properties . It is also incorporated into dietary supplements and skincare products .
Mechanism of Action
Beta-tocotrienol exerts its effects primarily through its antioxidant activity. It scavenges reactive oxygen species and inhibits lipid peroxidation . Additionally, beta-tocotrienol modulates various signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and signal transducer and activator of transcription 3 (STAT3) pathways . It also inhibits cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes, reducing inflammation .
Comparison with Similar Compounds
Similar Compounds: : Beta-tocotrienol is compared with other vitamin E isomers, including alpha-, gamma-, and delta-tocotrienols, as well as alpha-, beta-, gamma-, and delta-tocopherols .
Uniqueness: : Beta-tocotrienol is unique due to its superior antioxidant properties and its ability to penetrate tissues with saturated fatty layers, such as the brain and liver . Unlike tocopherols, tocotrienols, including beta-tocotrienol, have shown more potent anti-cancer and neuroprotective effects .
Properties
IUPAC Name |
2,5,8-trimethyl-2-(4,8,12-trimethyltrideca-3,7,11-trienyl)-3,4-dihydrochromen-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-24(6)26(29)19-23(5)27(25)30-28/h11,13,15,19,29H,8-10,12,14,16-18H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYKUFVNYVMTAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1OC(CC2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70871688 |
Source
|
Record name | 2,5,8-Trimethyl-2-(4,8,12-trimethyltrideca-3,7,11-trien-1-yl)-3,4-dihydro-2H-1-benzopyran-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70871688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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